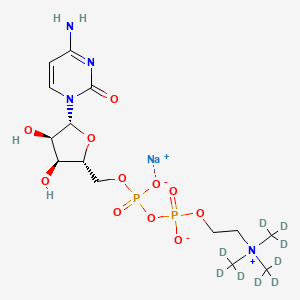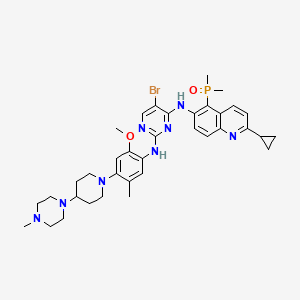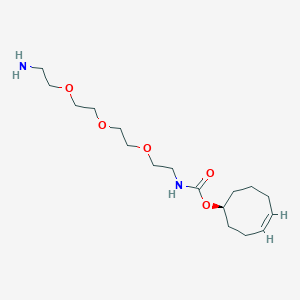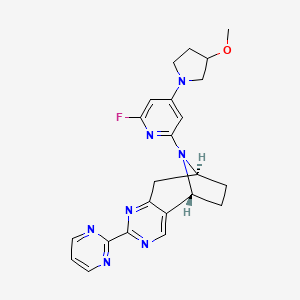
Hbv-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-10 is a compound that has garnered significant interest in the scientific community due to its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals. The development of this compound represents a promising advancement in the ongoing battle against HBV, which remains a major global health concern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-10 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups that enhance the compound’s antiviral properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate specific transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demands of clinical trials and potential market release. This involves optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the product throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Employed in cell culture studies to investigate its effects on HBV replication.
Medicine: Potential therapeutic agent for treating chronic hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
Wirkmechanismus
The mechanism of action of Hbv-IN-10 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound effectively reduces the production of new viral particles, thereby lowering the viral load in infected individuals. The pathways involved in this process include the inhibition of reverse transcription and the disruption of viral DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-10 can be compared with other similar compounds, such as:
Entecavir: Another antiviral agent used to treat HBV infections. While both compounds inhibit viral polymerase, this compound has shown greater potency in preclinical studies.
Tenofovir: A nucleotide analog that also targets HBV polymerase. This compound differs in its chemical structure and may offer advantages in terms of resistance profiles.
Lamivudine: An older antiviral drug with a similar mechanism of action. This compound has been developed to overcome some of the limitations associated with lamivudine, such as drug resistance.
Eigenschaften
Molekularformel |
C23H24FN7O |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(1R,9S)-12-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m0/s1 |
InChI-Schlüssel |
QSALRAHTLYHGOT-BZELLKQSSA-N |
Isomerische SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3[C@H]4CC[C@@H]3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
Kanonische SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
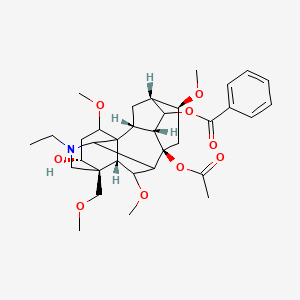
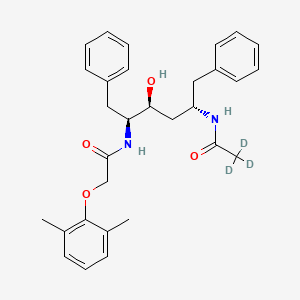

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
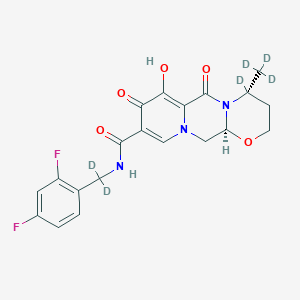
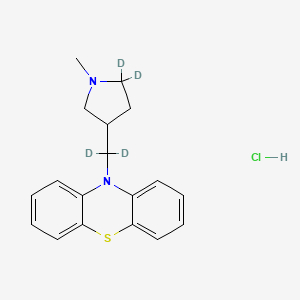
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
